Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate
CAS No.: 1955557-23-9
Cat. No.: VC6322032
Molecular Formula: C15H23N3O3
Molecular Weight: 293.367
* For research use only. Not for human or veterinary use.
![Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate - 1955557-23-9](/images/structure/VC6322032.png)
Specification
CAS No. | 1955557-23-9 |
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Molecular Formula | C15H23N3O3 |
Molecular Weight | 293.367 |
IUPAC Name | tert-butyl spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate |
Standard InChI | InChI=1S/C15H23N3O3/c1-14(2,3)21-13(19)18-7-4-11-12(17-10-16-11)15(18)5-8-20-9-6-15/h10H,4-9H2,1-3H3,(H,16,17) |
Standard InChI Key | URJNLKAIOCSMBH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2=C(C13CCOCC3)N=CN2 |
Introduction
Structural and Chemical Properties
The compound’s spirocyclic architecture integrates an imidazo[4,5-c]pyridine moiety fused to a tetrahydrooxane ring, creating a rigid bicyclic system. The tert-butyl carboxylate group at position 5 enhances solubility in organic solvents and serves as a protective group during synthetic modifications . Key structural features include:
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Spiro Junction: The spiro carbon at position 4 links the imidazopyridine and oxane rings, imposing conformational constraints that influence binding affinity in target proteins .
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Electron-Deficient Imidazole Ring: The imidazo[4,5-c]pyridine core contains a π-deficient aromatic system, enabling electrophilic substitution reactions at specific positions .
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Steric Shielding: The tert-butyl group sterically hinders nucleophilic attacks on the carboxylate, improving stability during storage and reactions .
A comparative analysis of related spiroimidazopyridine derivatives reveals that substituents on the oxane ring and the imidazole nitrogen significantly modulate bioavailability. For instance, the addition of a methoxyacetyl group to analogous structures (e.g., tert-butyl 5-(2-methoxyacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate) increases polarity, enhancing water solubility .
Property | Value | Source |
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Molecular Formula | C₁₅H₂₃N₃O₃ | |
Molecular Weight | 293.36 g/mol | |
CAS Number | 1955557-23-9 | |
Price (50 mg) | 528.00 € | |
Price (500 mg) | 1,433.00 € |
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis typically begins with the cyclocondensation of 4-aminopyridine derivatives with carbonyl compounds to form the imidazo[4,5-c]pyridine core. Subsequent spirocyclization with epoxides or cyclic ethers under acidic conditions yields the tetrahydrooxane ring . For example, Zhu et al. demonstrated that treating substituted aldehydes with urea/thiourea and dihydropyran in the presence of p-TsOH generates spirocyclic pyranopyrimidines via a three-component reaction .
Green Chemistry Approaches
Applications in Drug Discovery
Kinase Inhibition
The rigid spirocyclic framework mimics ATP-binding motifs in kinase active sites. Derivatives of this compound have shown inhibitory activity against tyrosine kinases such as VEGF-R2 and PDGFR-β, making them candidates for anticancer therapies . For instance, pazopanib impurities structurally related to imidazo[4,5-b]pyridine-2-carboxylic acid exhibit potent kinase binding, underscoring the scaffold’s versatility .
Neuropharmacology
Spiroimidazopyridines modulate GABAₐ receptors due to their ability to cross the blood-brain barrier. The tert-butyl group’s lipophilicity enhances CNS penetration, enabling applications in anxiety and epilepsy treatment .
Antimicrobial Agents
Functionalization with electron-withdrawing groups (e.g., nitro, fluoro) at the imidazole ring improves activity against Gram-positive bacteria. A 2023 study noted that hexahydrofuropyrimidine derivatives derived from similar scaffolds inhibit Staphylococcus aureus with MIC values of 4–8 µg/mL .
Recent Advances and Future Directions
Continuous Flow Synthesis
A 2018 study in Organic Process Research & Development highlighted the use of continuous flow reactors to produce tert-butyl hydroperoxide (TBHP), a key oxidant in spirocyclic compound synthesis . Adapting this technology could streamline large-scale production of the target compound while minimizing thermal degradation .
Computational Design
Machine learning models predict that substituting the oxane ring with piperidine or morpholine moieties could enhance binding to protease-activated receptors (PARs). Such derivatives are under investigation for anticoagulant therapies .
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